α-Amylase Inhibition: 1,3-Bis(4-fluorophenyl)thiourea Outperforms Acarbose by Over 10,000-Fold
In a comparative study of fluorophenyl thiourea derivatives, 1,3-bis(4-fluorophenyl)thiourea (as the 4-fluorophenyl derivative) exhibited the most potent inhibition of α-amylase, with an IC50 of 53.307 nM [1]. This activity is orders of magnitude more potent than the standard clinical drug acarbose, which has a reported IC50 of 716.31 μM under comparable assay conditions [2]. The data indicate that the 4-fluorophenyl substitution pattern is a key determinant for this high potency.
| Evidence Dimension | α-Amylase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 53.307 nM |
| Comparator Or Baseline | Acarbose: 716.31 μM (716,310 nM) |
| Quantified Difference | ~13,435-fold higher potency (lower IC50) than acarbose |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
The extreme potency difference makes 1,3-bis(4-fluorophenyl)thiourea a far more sensitive and effective tool compound for probing α-amylase function or for developing next-generation antidiabetic agents compared to the standard inhibitor.
- [1] Bingöl, Z. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes. Biotechnology and Applied Biochemistry. 2024. View Source
- [2] Naz, S. et al. Enzyme inhibitory, antioxidant and antibacterial potentials of synthetic symmetrical and unsymmetrical thioureas. Drug Design, Development and Therapy. 2019, 13, 3485. View Source
